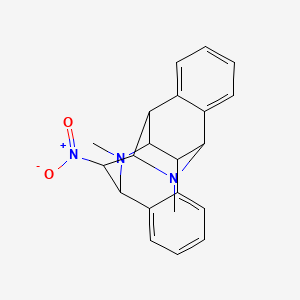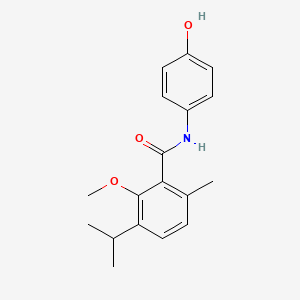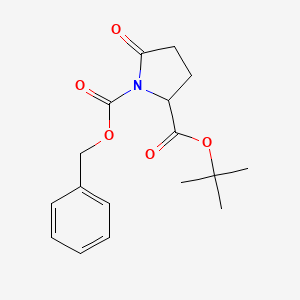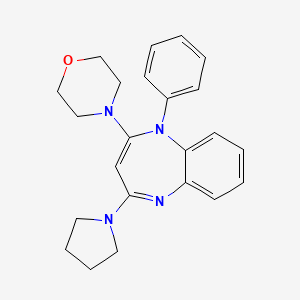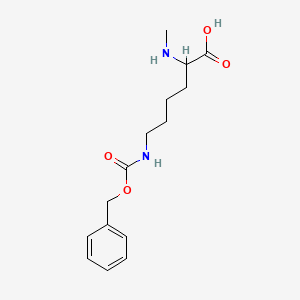
N-Me-Lys(Z)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Me-Lys(Z)-OH: is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the lysine side chain and a benzyloxycarbonyl (Z) protecting group. The compound is often used in peptide synthesis and various biochemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Me-Lys(Z)-OH typically involves several steps:
Reductive Benzylation: Lysine is first subjected to reductive benzylation to introduce the benzyloxycarbonyl (Z) protecting group.
Reductive Methylation: The nitrogen atom of the lysine side chain is then methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Debenzylation: The benzyloxycarbonyl group is removed through catalytic hydrogenolysis.
Boc Protection: Finally, the compound is protected with a tert-butyloxycarbonyl (Boc) group to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are often employed for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Me-Lys(Z)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd/C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: N-Me-Lys(Z)-OH is used as a building block in peptide synthesis. Its unique structure allows for the incorporation of methylated lysine residues into peptides, which can be used to study protein-protein interactions and enzyme activity .
Biology: In biological research, this compound is used to investigate the role of methylated lysine residues in histone modification and gene regulation. It serves as a model compound to study the effects of lysine methylation on protein function .
Medicine: Its ability to modulate protein interactions makes it a valuable tool in the development of new drugs .
Industry: this compound is used in the production of specialized peptides and proteins for industrial applications. Its stability and reactivity make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of N-Me-Lys(Z)-OH involves its incorporation into peptides and proteins, where it can influence protein structure and function. The methyl group on the lysine side chain can affect protein-protein interactions, enzyme activity, and gene regulation. The benzyloxycarbonyl (Z) protecting group provides stability during synthesis and can be removed under specific conditions to yield the active compound .
Comparaison Avec Des Composés Similaires
- N-methyl asparagine
- N-methyl arginine
- N-methyl histidine
- N-methyl tryptophan
Comparison: N-Me-Lys(Z)-OH is unique due to the presence of both a methyl group and a benzyloxycarbonyl protecting group. This combination provides stability during synthesis and allows for the incorporation of methylated lysine residues into peptides. Compared to other N-methyl amino acids, this compound offers greater versatility in peptide synthesis and biochemical applications .
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
2-(methylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-16-13(14(18)19)9-5-6-10-17-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13,16H,5-6,9-11H2,1H3,(H,17,20)(H,18,19) |
Clé InChI |
BBDYEFFDBXIBKT-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




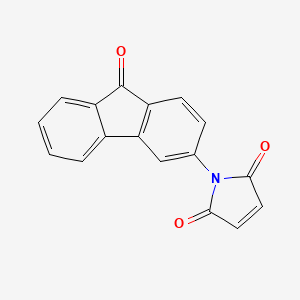
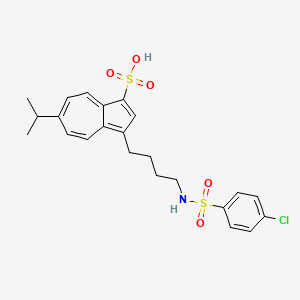

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
